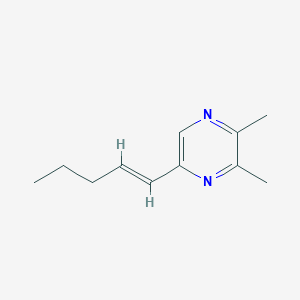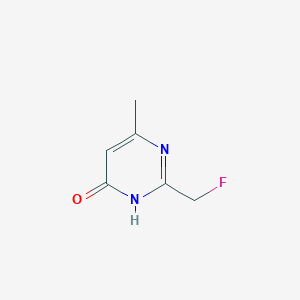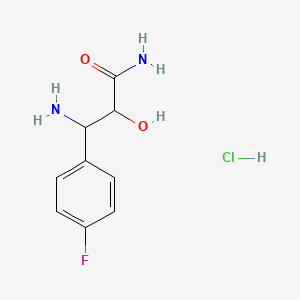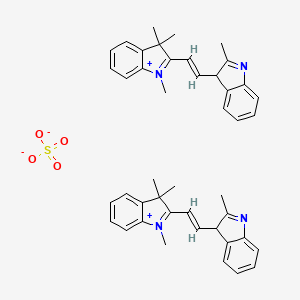![molecular formula C12H15N3O2 B13093170 Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 2-hydrazinylpyridine with isobutyl isocyanide under oxidative conditions. The reaction is catalyzed by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in a solvent such as acetonitrile. The reaction proceeds via oxidative cleavage of the C=C double bond, leading to the formation of the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced triazolopyridine analogs.
Scientific Research Applications
Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)7-10-13-14-11-9(12(16)17-3)5-4-6-15(10)11/h4-6,8H,7H2,1-3H3 |
InChI Key |
QEJDDKKFZSZYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1C=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)








![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
